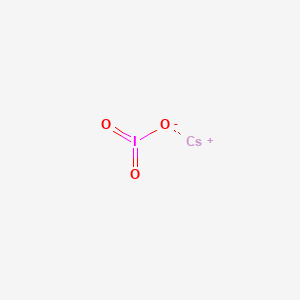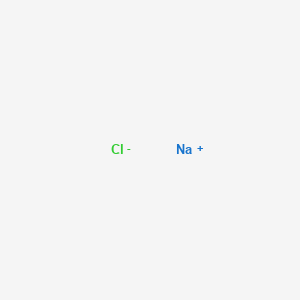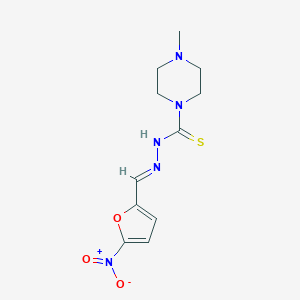
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide, also known as PFMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学研究应用
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been investigated for its potential as an antitumor agent. Studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been used as a reagent for the detection of amino acids and peptides. In materials science, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential as a corrosion inhibitor for metals.
作用机制
The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in inhibiting cancer cell growth involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases and inducing the expression of cell cycle inhibitors.
生化和生理效应
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells and induces apoptosis. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has also been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. In vivo studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has low toxicity and does not cause significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its potential as an antitumor agent. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also has low toxicity and does not cause significant adverse effects in vivo. However, one of the limitations of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide. One potential direction is the development of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide derivatives with improved solubility and potency. Another direction is the investigation of the mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in more detail, particularly in relation to its effects on specific signaling pathways. Additionally, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amino acid and peptide metabolism. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. The reaction takes place in the presence of acetic acid and yields 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide as a yellow solid. The purity of the compound can be improved by recrystallization.
属性
CAS 编号 |
14052-75-6 |
|---|---|
产品名称 |
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide |
分子式 |
C11H15N5O3S |
分子量 |
297.34 g/mol |
IUPAC 名称 |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperazine-1-carbothioamide |
InChI |
InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)11(20)13-12-8-9-2-3-10(19-9)16(17)18/h2-3,8H,4-7H2,1H3,(H,13,20)/b12-8+ |
InChI 键 |
PXBKTZYLYWNMGL-XYOKQWHBSA-N |
手性 SMILES |
CN1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
其他 CAS 编号 |
14052-75-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




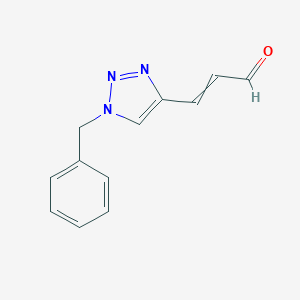
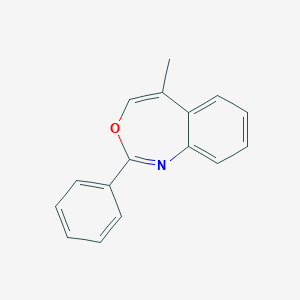
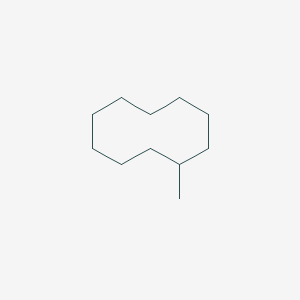
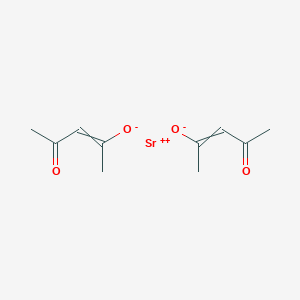
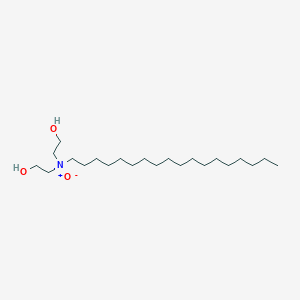
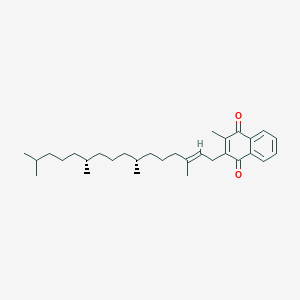
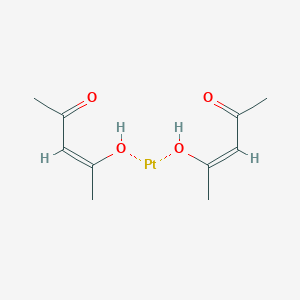
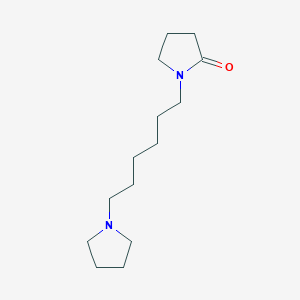
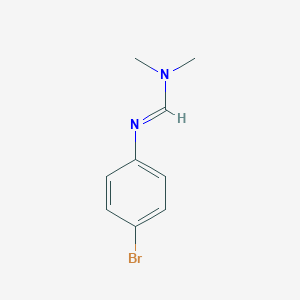
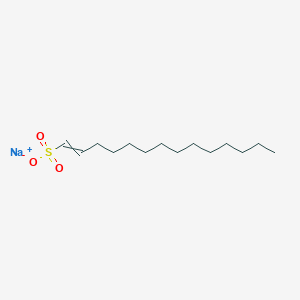
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
